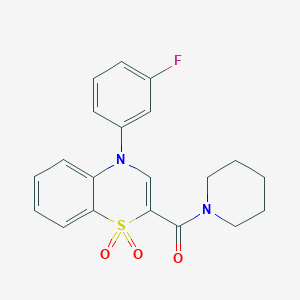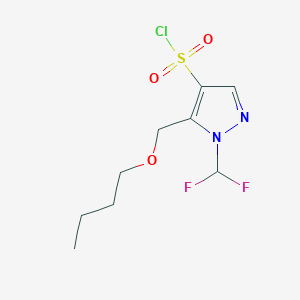
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound with significant implications in the realms of chemistry, biology, medicine, and industrial applications. Its unique structure comprises a triazole ring, a benzofuran moiety, and an amide linkage, offering a versatile platform for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Step: : Synthesize the benzofuran-2-carboxylic acid derivative via a condensation reaction between salicylic aldehyde and a carboxylic acid chloride.
Formation of the Triazole Ring: : React 4-methyl-5-oxo-3-(trifluoromethyl)-1H-1,2,4-triazole with ethylamine to introduce the amine group.
Final Coupling: : Coupling reaction between the benzofuran-2-carboxylic acid derivative and the triazole amine derivative under amide bond-forming conditions (typically using coupling agents like EDCI or DCC).
Industrial Production Methods
For large-scale production, the process can be optimized to:
Utilize continuous flow reactors to enhance reaction efficiency.
Employ green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Implement advanced purification techniques like HPLC and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The benzofuran moiety can undergo oxidation reactions to form ketone or quinone derivatives.
Reduction: : Reduction of the triazole ring can yield reduced nitrogen-containing species.
Substitution: : Halogenation or alkylation at the benzofuran ring can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reduction with sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination, and alkyl halides for alkylation under basic conditions.
Major Products Formed
Oxidation produces benzofuran-ketone or quinone derivatives.
Reduction yields various amine or alcohol derivatives.
Substitution results in halogenated or alkylated benzofuran derivatives.
Scientific Research Applications
Chemistry
Catalysis: : The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.
Material Science: : Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Biology
Enzyme Inhibition: : Functions as a potent inhibitor of certain enzymes, making it useful in biochemical studies.
Drug Design: : Serves as a core structure in the development of pharmaceuticals targeting specific diseases.
Medicine
Antimicrobial Agent: : Exhibits activity against a range of bacterial and fungal pathogens.
Anticancer Research:
Industry
Agricultural Chemicals: : Used in the synthesis of pesticides and herbicides.
Dye and Pigment Production: : Plays a role in the development of dyes with specific chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its triazole ring can chelate metal ions in the active sites of enzymes, inhibiting their function. The benzofuran moiety can interact with biological membranes, affecting cell permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamides: : Share the benzofuran core but lack the triazole ring.
Triazole Derivatives: : Contain the triazole ring but differ in their additional functional groups.
Uniqueness
The combination of the benzofuran and triazole rings in a single molecule imparts unique electronic and steric properties.
Enhanced bioactivity due to the presence of the trifluoromethyl group, which increases the compound's stability and lipophilicity.
Conclusion
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide is a compound with a diverse range of applications in various scientific fields. Its unique chemical structure allows it to participate in numerous reactions, making it a valuable asset in both research and industrial applications.
Properties
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O3/c1-21-13(15(16,17)18)20-22(14(21)24)7-6-19-12(23)11-8-9-4-2-3-5-10(9)25-11/h2-5,8H,6-7H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUYBFFGDJMPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC3=CC=CC=C3O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2632141.png)
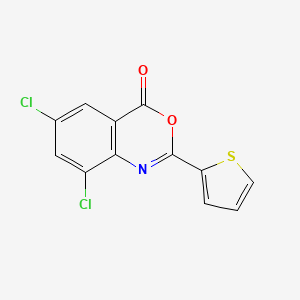

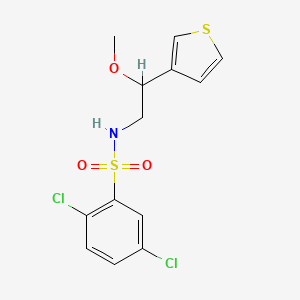
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B2632146.png)
![2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole](/img/structure/B2632148.png)
![propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2632149.png)
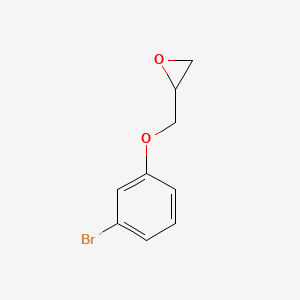
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2632154.png)
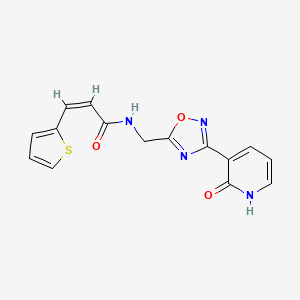
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2632159.png)
